molecular formula C10H13Cl B13197944 1-(1-Chloropropan-2-yl)-4-methylbenzene

1-(1-Chloropropan-2-yl)-4-methylbenzene

Cat. No.: B13197944
M. Wt: 168.66 g/mol
InChI Key: SUXIXPCBVLIGFT-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a 1-chloropropan-2-yl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The compound can be reduced to form 1-(1-propan-2-yl)-4-methylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: 1-(1-Hydroxypropan-2-yl)-4-methylbenzene.

    Oxidation: 1-(1-Chloropropan-2-yl)-4-methylbenzoic acid.

    Reduction: 1-(1-Propan-2-yl)-4-methylbenzene.

Scientific Research Applications

1-(1-Chloropropan-2-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

    1-(1-Chloropropan-2-yl)benzene: Lacks the methyl group on the benzene ring.

    1-(1-Chloropropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of a methyl group.

    1-(1-Chloropropan-2-yl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.

Uniqueness: 1-(1-Chloropropan-2-yl)-4-methylbenzene is unique due to the presence of both the 1-chloropropan-2-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

SUXIXPCBVLIGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCl

Origin of Product

United States

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